2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC15916090
Molecular Formula: C7HCl2F3N2S
Molecular Weight: 273.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7HCl2F3N2S |
|---|---|
| Molecular Weight | 273.06 g/mol |
| IUPAC Name | 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C7HCl2F3N2S/c8-5-4-3(13-6(9)14-5)2(1-15-4)7(10,11)12/h1H |
| Standard InChI Key | BEAJFFCHQNUCCB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine has the molecular formula C₇HCl₂F₃N₂S and a molecular weight of 273.1 g/mol. Its purity, typically reported as ≥95%, makes it suitable for research-scale applications. The compound’s planar fused-ring system, as observed in related thienopyrimidines, facilitates π-π stacking interactions critical for binding biological targets . Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Low in polar solvents |
| Stability | Stable under inert conditions |
The trifluoromethyl group at position 7 enhances lipophilicity, while the chlorines at positions 2 and 4 serve as leaving groups for nucleophilic substitution reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 4-chloro-7-methylthieno[3,2-d]pyrimidine, reveal distinct aromatic proton environments. For example, the methyl group in the latter compound resonates at δ 2.45 ppm (singlet), while the pyrimidine protons appear as singlets near δ 8.25–9.07 ppm . Infrared (IR) spectroscopy of thienopyrimidines typically shows stretches for C-Cl (750–550 cm⁻¹) and C-F (1350–1100 cm⁻¹) .
Synthesis and Derivitization
Core Synthesis Strategies
The synthesis of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine likely follows established routes for chlorinated thienopyrimidines. A common approach involves:
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Cyclization: Condensation of 3-amino-4-(trifluoromethyl)thiophene-2-carboxylate with formamide to form the pyrimidine ring .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce chlorine atoms at positions 2 and 4 .
For example, 4-chloro-7-methylthieno[3,2-d]pyrimidine is synthesized by refluxing its hydroxyl precursor with POCl₃ at 100°C for 6 hours, achieving a 72% yield . Adapting this method, substituting the methyl group with trifluoromethyl would require specialized precursors.
Functionalization Reactions
The chlorinated positions enable diverse derivitization:
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, thiols | 2,4-Diamino or alkoxy derivatives |
| Cross-Coupling | Suzuki-Miyaura, Buchwald-Hartwig | Aryl or heteroaryl adducts |
In one example, 4-chloro-7-methylthieno[3,2-d]pyrimidine reacts with 2-aminoindan in ethanol under reflux to form 4-(2-indanylamino)-7-methylthieno[3,2-d]pyrimidine (95% yield) . Similar conditions could apply to the trifluoromethyl analogue.
Applications in Drug Discovery
Kinase Inhibition
Thienopyrimidines are privileged scaffolds in kinase inhibitor design. The trifluoromethyl group’s electron-withdrawing nature modulates binding affinity, while chlorines allow late-stage functionalization. For instance, 4-(4-benzyloxy-3-trifluoromethylanilino)-7-methylthieno[3,2-d]pyrimidine exhibits potent activity in preclinical models .
Antimicrobial Activity
Chlorinated heterocycles often disrupt bacterial cell wall synthesis. Although direct data for 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is scarce, analogues like 4-chloro-6-iodo-7-methylthieno[3,2-d]pyrimidine show moderate antibacterial effects .
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
DFT calculations on thieno[3,2-d]pyrimidines predict HOMO-LUMO gaps of ~4.5 eV, consistent with their electron-deficient character . The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity at the pyrimidine ring.
Metabolic Stability
The trifluoromethyl group resists oxidative metabolism, potentially improving pharmacokinetics. In vivo studies of related compounds show half-lives exceeding 6 hours in rodent models .
Challenges and Future Directions
Synthetic Limitations
Introducing trifluoromethyl groups requires expensive reagents like trifluoromethylcopper complexes. Future work may explore photoredox catalysis for cost-effective trifluoromethylation.
Toxicity Profiling
Chlorinated aromatics pose potential hepatotoxicity risks. Structure-activity relationship (SAR) studies should prioritize replacing chlorines with safer bioisosteres.
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